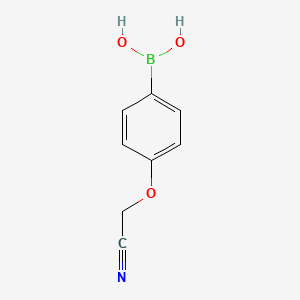

(4-(Cyanomethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJPNYHKHSLHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620078 | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-23-5 | |

| Record name | B-[4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947533-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethoxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Cyanomethoxy)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, combining a phenylboronic acid moiety with a cyanomethoxy group, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1. While a specific melting point for this compound is not widely reported, related compounds such as 4-(Cyanomethyl)phenylboronic acid and 4-Cyanophenylboronic acid have melting points of 191 °C and >350 °C, respectively.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 947533-23-5 | |

| Molecular Formula | C₈H₈BNO₃ | |

| Molecular Weight | 176.97 g/mol | |

| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid | |

| Appearance | White to yellow solid | |

| Purity | ≥96.0% (HPLC) | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | |

| SMILES | OB(O)C1=CC=C(OCC#N)C=C1 | |

| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. The infrared (IR) spectrum is consistent with the presence of the functional groups in the molecule. The proton nuclear magnetic resonance (¹H-NMR) spectrum is also consistent with the expected chemical shifts and splitting patterns for the aromatic and aliphatic protons.

Synthesis of this compound

A general and adaptable protocol for the synthesis of this compound can be derived from the well-established methods for preparing substituted phenylboronic acids. A common approach involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis

Materials:

-

4-Bromophenoxyacetonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromophenoxyacetonitrile dissolved in anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Diagram 1: Synthetic Pathway

An In-depth Technical Guide to the Synthesis of (4-(Cyanomethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and high-yielding protocol for the synthesis of (4-(Cyanomethoxy)phenyl)boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the cyanomethoxy-functionalized phenyl moiety into complex molecular architectures.

Core Synthesis Strategy: Williamson Ether Synthesis

The primary and most efficient route for the synthesis of this compound is the O-alkylation of 4-hydroxyphenylboronic acid with a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction proceeds via a classic Williamson ether synthesis mechanism.

The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid by a mild base, typically potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the cyanomethylating agent, leading to the formation of the desired ether linkage. The addition of a catalytic amount of an iodide salt, such as sodium iodide or potassium iodide, can significantly enhance the reaction rate through the in situ generation of the more reactive iodoacetonitrile via the Finkelstein reaction.

Experimental Protocol

This protocol is based on established Williamson ether synthesis methodologies and specific findings related to the O-alkylation of phenols with haloacetonitriles.[1][2][3]

Materials and Reagents:

-

4-Hydroxyphenylboronic acid

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Sodium Iodide (NaI) or Potassium Iodide (KI)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified solid by filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with this synthesis protocol. The expected yield is based on literature reports for analogous reactions.[1]

| Parameter | Value |

| Starting Material | 4-Hydroxyphenylboronic acid |

| Reagents | Chloroacetonitrile, K₂CO₃, NaI |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (~82 °C) |

| Reaction Time | 6-12 hours |

| Expected Yield | ~92% |

| Purity (Post-Purification) | >96% (as determined by HPLC) |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from 4-hydroxyphenylboronic acid to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification process.

References

A Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid (CAS: 947533-23-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (4-(Cyanomethoxy)phenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, a proposed synthetic route, and its application in cross-coupling reactions, with a focus on providing practical information for laboratory use.

Physicochemical Properties

This compound is a white to yellow solid organic compound.[1] It is primarily utilized as a reagent in research and development, particularly within medicinal chemistry and for the synthesis of pharmaceutical intermediates.[2] Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 947533-23-5 | [1][2][3][4] |

| Molecular Formula | C₈H₈BNO₃ | [1][3][4][5] |

| Molecular Weight | 176.97 g/mol | [1] |

| IUPAC Name | [4-(cyanomethoxy)phenyl]boronic acid | [1][3] |

| Appearance | White to yellow solid/powder | [1][2] |

| Purity | ≥96.0% (by HPLC) | [1][3] |

| SMILES | OB(O)C1=CC=C(OCC#N)C=C1 | [1][3][5] |

| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | [1][3][5] |

Spectroscopic Data

While detailed, experimentally-derived spectra are not widely published, supplier specifications confirm that the ¹H-NMR and IR spectra are consistent with the compound's structure.[1][3] Predicted mass spectrometry data provides insight into its behavior under ionization.

Predicted Mass Spectrometry Data (Collision Cross Section)

The following table presents predicted collision cross section (CCS) values for various adducts of the molecule, which can be useful for mass spectrometry-based identification.[5]

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 178.06700 | 136.6 |

| [M+Na]⁺ | 200.04894 | 145.9 |

| [M-H]⁻ | 176.05244 | 137.7 |

| [M+NH₄]⁺ | 195.09354 | 153.5 |

| [M+K]⁺ | 216.02288 | 143.4 |

| [M+H-H₂O]⁺ | 160.05698 | 124.9 |

Synthesis and Reactivity

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible and efficient synthetic route can be proposed based on well-established methodologies for preparing arylboronic acids from aryl halides.[6][7] The most common approach involves a lithium-halogen exchange followed by borylation.

Proposed Synthesis Workflow

The diagram below illustrates a proposed two-step synthesis starting from 2-(4-bromophenoxy)acetonitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

The following protocol is adapted from a standard procedure for the synthesis of a structurally similar compound, 4-cyanophenylboronic acid.[6] Note: This is a representative procedure and should be optimized for the specific starting material.

-

Preparation: Dissolve 2-(4-bromophenoxy)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: To the aryllithium solution, add trimethyl borate (B(OMe)₃, ~1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel column chromatography to yield the final product.

Applications in Organic Synthesis

Like many arylboronic acids, this compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds, and it is widely used in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[8] The cyanomethoxy group can serve as a handle for further functionalization or as a key pharmacophore in biologically active molecules.

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, illustrating the role of this compound.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Protocol (Suzuki-Miyaura Coupling)

-

Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Purge the mixture with an inert gas (argon or nitrogen) for 10-15 minutes. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Information | Details | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Storage and Handling Recommendations:

-

Store in a tightly closed container in a cool, dark, and dry place.[2][11] Recommended storage temperature is 2-8°C.[10]

-

Avoid formation of dust and aerosols.[10]

-

Avoid contact with skin, eyes, and clothing.

-

The chemical, physical, and toxicological properties have not been thoroughly investigated.[10] Treat with caution as a potentially harmful substance.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound, CasNo.947533-23-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (4-(Cyanomethoxy)phenyl)boronic acid: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Cyanomethoxy)phenyl)boronic acid is a versatile organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a boronic acid moiety, a phenyl ring, and a cyanomethoxy group, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₈BNO₃, is a white to yellow solid at room temperature.[1][2] The molecule consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] at the 4-position and a cyanomethoxy group [-OCH₂CN] at the 1-position. The presence of the boronic acid functional group is a key feature, enabling it to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BNO₃ | [1][2][3][4][5] |

| Molecular Weight | 176.97 g/mol | [1][2] |

| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid | [1][2][5] |

| CAS Number | 947533-23-5 | [1][2][5] |

| Appearance | White to yellow solid | [1][2][5] |

| SMILES | OB(O)c1ccc(OCC#N)cc1 | [1][2][5] |

| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | [1][2][5] |

Spectral Data

While detailed spectral data for this compound is not widely published, product specifications from suppliers indicate that its Infrared (IR) and ¹H Nuclear Magnetic Resonance (NMR) spectra are consistent with its proposed structure.[1][2][5] The expected spectral characteristics are summarized in Table 2.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the cyanomethoxy group, and the hydroxyl protons of the boronic acid group. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the methylene carbon, the nitrile carbon, and the carbon atom attached to the boron. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (boronic acid), C≡N stretching (nitrile), C-O stretching (ether), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and peak positions are not available in the reviewed literature.

Structural Data

As of the latest literature review, a crystal structure for this compound has not been deposited in publicly available databases. Therefore, precise bond lengths and angles from X-ray crystallography are not available.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from a readily available substituted phenol. A representative synthetic protocol is outlined below. This protocol is based on general methods for the synthesis of arylboronic acids and may require optimization for specific laboratory conditions.

Representative Synthesis Protocol

Step 1: Synthesis of 4-Hydroxyphenylboronic acid

A common precursor for the target molecule is 4-hydroxyphenylboronic acid. This can be synthesized from 4-bromophenol via a Grignard reaction followed by reaction with a trialkyl borate.

-

Materials: 4-bromophenol, magnesium turnings, iodine (crystal), dry tetrahydrofuran (THF), triisopropyl borate, hydrochloric acid.

-

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

-

Add a solution of 4-bromophenol in dry THF dropwise to the magnesium turnings to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.

-

Slowly add a solution of triisopropyl borate in dry THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-hydroxyphenylboronic acid.

-

Step 2: Synthesis of this compound

The final product is obtained by the etherification of 4-hydroxyphenylboronic acid with chloroacetonitrile.

-

Materials: 4-hydroxyphenylboronic acid, chloroacetonitrile, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 4-hydroxyphenylboronic acid in acetone, add potassium carbonate.

-

Add chloroacetonitrile to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Applications in Drug Discovery and Development

Boronic acids are a class of compounds that have garnered significant interest in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems. Furthermore, the boronic acid moiety can act as a pharmacophore, interacting with key residues in the active sites of enzymes.

Role as a Building Block in Suzuki-Miyaura Coupling

One of the primary applications of this compound is as a building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents. The cyanomethoxy-substituted phenyl ring can be introduced into a variety of molecular scaffolds, allowing for the rapid generation of compound libraries for biological screening.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Potential Role in Signaling Pathway Modulation

While specific studies on the direct interaction of this compound with signaling pathways are limited, the parent compound, phenylboronic acid (PBA), has been shown to inhibit cancer cell migration by affecting key signaling networks.[1][6] PBA treatment has been observed to decrease the activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[1][6] These small GTPases are crucial regulators of the actin cytoskeleton and cell motility. This suggests that derivatives such as this compound could be investigated for similar activities. The cyanomethoxy substituent may influence the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Potential inhibition of the Rho GTPase signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient synthesis of a wide range of complex organic molecules. Furthermore, based on the biological activity of the parent phenylboronic acid, it represents an interesting scaffold for the development of novel therapeutic agents, potentially targeting signaling pathways involved in cell migration and proliferation. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this and related compounds. Detailed experimental studies, including the determination of its crystal structure and comprehensive biological evaluations, will be crucial in realizing its full potential.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of (4-(Cyanomethoxy)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(Cyanomethoxy)phenyl)boronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science, incorporating both a boronic acid moiety and a cyanomethoxy group. Boronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions and are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of sensors and therapeutics. The cyanomethoxy group can influence the compound's polarity, hydrogen bonding capabilities, and overall solubility profile. Accurate solubility data is paramount for its application in drug development, formulation, and chemical synthesis. This document outlines a standard experimental protocol for determining the solubility of this compound and provides qualitative solubility data for structurally related compounds to guide solvent selection.

Estimated Solubility Profile Based on Analogous Compounds

While specific quantitative data for this compound is unavailable, the solubility of phenylboronic acid and its substituted derivatives can serve as a useful, albeit approximate, guide. The polarity imparted by the cyanomethoxy group is expected to influence its solubility relative to the parent phenylboronic acid. Phenylboronic acid generally exhibits higher solubility in polar organic solvents.[1]

Table 1: Qualitative Solubility of Phenylboronic Acid in Various Organic Solvents.

| Solvent Class | Example Solvents | Qualitative Solubility of Phenylboronic Acid |

| Ethers | Dipropyl ether | High[1] |

| Ketones | Acetone, 3-Pentanone | High[1] |

| Chloroalkanes | Chloroform | Moderate[1] |

| Hydrocarbons | Methylcyclohexane | Very Low[1] |

The introduction of substituents on the phenyl ring can significantly alter solubility. For instance, the presence of an isobutoxy group on the phenyl ring has been shown to generally increase solubility in many organic solvents compared to unsubstituted phenylboronic acid.[2] Conversely, the introduction of groups like isobutoxy, carboxyl, and trifluoromethyl has been observed to decrease the solubility of phenylboronic compounds in water.[3] Given the polar nature of the cyanomethoxy group, this compound is anticipated to have moderate to good solubility in polar organic solvents.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

3.1. Materials and Equipment

-

This compound

-

High-purity organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

-

Jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Circulating thermostat bath

-

Luminance probe or laser beam and photodetector for turbidity monitoring

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done using a luminance probe that measures the intensity of light passing through the solution or by observing the scattering of a laser beam.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is often identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction) as a function of temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides researchers with the necessary tools to approach its solubility determination. By utilizing the provided experimental protocol based on the dynamic method, scientists can generate reliable solubility data. The qualitative information from analogous phenylboronic acid derivatives offers a preliminary basis for solvent selection and experimental design. The generation of precise solubility data will be critical for advancing the use of this compound in its various applications.

References

An In-depth Technical Guide on the Spectral Characteristics of (4-(Cyanomethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Cyanomethoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a cyanomethoxy group, which can be utilized for further chemical modifications. Understanding the spectral characteristics of this molecule is paramount for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. While specific experimental data from public databases is limited, this document presents a combination of supplier-confirmed information and theoretically predicted spectral features based on the compound's structure.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | [4-(Cyanomethoxy)phenyl]boronic acid[1][2] |

| CAS Number | 947533-23-5[1][2] |

| Molecular Formula | C₈H₈BNO₃[1][2] |

| Molecular Weight | 176.97 g/mol [2] |

| SMILES | OB(O)c1ccc(OCC#N)cc1[1][2] |

| Appearance | White to yellow solid[1][2] |

Spectral Data

While detailed, publicly available spectra are scarce, product specifications from chemical suppliers confirm that the 1H-NMR and IR spectra are consistent with the proposed structure of this compound.[1][2] The following tables summarize the expected spectral data based on the chemical structure and known spectral properties of similar compounds.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methylene protons of the cyanomethoxy group, and the hydroxyl protons of the boronic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic Protons (ortho to Boronic Acid) |

| ~6.9-7.1 | Doublet | 2H | Aromatic Protons (ortho to Cyanomethoxy) |

| ~4.9 | Singlet | 2H | -O-CH₂-C≡N |

| ~8.2 (broad) | Singlet | 2H | -B(OH)₂ |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (Aromatic) |

| ~135 | C-B (Aromatic) |

| ~130 | Aromatic CH (ortho to Boronic Acid) |

| ~115 | Aromatic CH (ortho to Cyanomethoxy) |

| ~117 | C≡N |

| ~115 | Ipso-Carbon (Aromatic, attached to Cyanomethoxy) |

| ~55 | -O-CH₂-C≡N |

FT-IR Spectral Data (Predicted)

The infrared spectrum is expected to show characteristic absorption bands for the nitrile, hydroxyl, ether, and aromatic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 (broad) | Strong | O-H stretch (Boronic Acid) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~830 | Strong | C-H bend (para-substituted Aromatic) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, typical for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation : The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Standard proton NMR spectra would be recorded. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Carbon NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample would be finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation : The spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.

-

Data Acquisition : The spectrum would be scanned over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) would be recorded and subtracted from the sample spectrum.

Visualizations

Molecular Structure and Key Functional Groups

Caption: Structure of this compound with key functional groups highlighted.

This guide provides a foundational understanding of the spectral characteristics of this compound for professionals in research and development. While direct experimental data is not widely available, the provided information, based on chemical principles and supplier data, serves as a valuable resource for the identification and application of this compound.

References

Discovery and history of (4-(Cyanomethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Cyanomethoxy)phenyl)boronic acid, with the CAS number 947533-23-5, is a specialized organic compound that has found utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a phenylboronic acid moiety linked to a cyanomethoxy group, offers unique reactivity for applications in cross-coupling reactions and as a precursor for various functional groups. This technical guide provides a comprehensive overview of the available information on its properties, a plausible synthetic pathway, and its role in modern organic synthesis.

While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and application of substituted phenylboronic acids in organic chemistry. The pioneering work on Suzuki-Miyaura cross-coupling reactions in the late 1970s spurred the synthesis of a vast array of functionalized boronic acids to serve as versatile coupling partners. The introduction of the cyanomethoxy group provides a handle for further chemical transformations, making it a valuable reagent for creating diverse molecular architectures.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 947533-23-5 | Thermo Fisher Scientific |

| Molecular Formula | C₈H₈BNO₃ | Thermo Fisher Scientific |

| Molecular Weight | 176.97 g/mol | Thermo Fisher Scientific |

| Appearance | White to yellow solid | Thermo Fisher Scientific |

| Purity (HPLC) | ≥96.0 % | Thermo Fisher Scientific |

| InChI Key | GKJPNYHKHSLHCC-UHFFFAOYSA-N | Thermo Fisher Scientific |

| SMILES | OB(O)c1ccc(OCC#N)cc1 | Thermo Fisher Scientific |

Plausible Synthetic Pathway

The most probable synthetic route to this compound is through a Williamson ether synthesis, a well-established method for forming ethers. This pathway would involve the reaction of 4-hydroxyphenylboronic acid with chloroacetonitrile in the presence of a suitable base.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Plausible Synthesis via Williamson Ether Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the general principles of the Williamson ether synthesis. This protocol is intended for trained chemists and should be performed in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

4-Hydroxyphenylboronic acid

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylboronic acid (1 equivalent).

-

Addition of Reagents: Add anhydrous potassium carbonate (2-3 equivalents) to the flask. Under a nitrogen atmosphere, add anhydrous DMF to dissolve the solids.

-

Addition of Alkylating Agent: To the stirring solution, add chloroacetonitrile (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized as a key building block in the preparation of substituted pyrrolopyridine derivatives, which are investigated as protein inhibitors for potential therapeutic applications in areas such as oncology. The cyanomethoxy group can be further elaborated or can contribute to the overall electronic and steric properties of the final molecule, influencing its biological activity.

Conclusion

This compound is a functionalized arylboronic acid with emerging importance in synthetic and medicinal chemistry. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The availability of this compound provides researchers and drug development professionals with a versatile tool for the construction of novel and complex molecular entities. Further exploration of its reactivity and applications is likely to expand its role in the development of new therapeutics and functional materials.

An In-depth Technical Guide to the Safety and Handling of (4-(Cyanomethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-(Cyanomethoxy)phenyl)boronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to yellow solid.[1][2] Key identifying information and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | [4-(cyanomethoxy)phenyl]boronic acid | [1][2] |

| Synonyms | 4-(Cyanomethoxy)phenylboronic acid | [1][2] |

| CAS Number | 947533-23-5 | [1][2] |

| Molecular Formula | C₈H₈BNO₃ | [1][2] |

| Molecular Weight | 176.97 g/mol | [1] |

| Appearance | White to yellow solid | [1][2] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

The following pictogram is associated with this chemical:

Signal Word: Warning[4]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation.[5] |

| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[5] |

| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A dust mask may be appropriate if generating dust. | Minimizes inhalation of dust and vapors.[4][5] |

Handling Procedures

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[6]

Storage Conditions

-

Store in a tightly closed container.[5]

-

Keep in a dry and well-ventilated place.[5]

-

Recommended storage temperature is 2-8°C.[4]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and strong bases.[5][7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5] |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician if you feel unwell.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate Personnel: Evacuate personnel to safe areas.[4]

-

Ensure Ventilation: Ensure adequate ventilation.[4]

-

Personal Protection: Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.[4]

-

Containment and Cleanup:

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Exposure to light, moisture, and incompatible products.[5][7]

-

Incompatible Materials: Strong oxidizing agents, acids, and strong bases.[5][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and oxides of boron.[5]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[4][5] It is classified as harmful if swallowed.[3][4]

-

Ecological Information: No specific data is available on the ecotoxicological effects of this compound. It is advised to prevent its release into the environment.[3][5]

Experimental Protocols and Visualizations

While specific experimental protocols for the synthesis or use of this compound are extensive and application-dependent, the following diagrams illustrate general safety and handling workflows.

Caption: A general workflow for the safe handling of this compound.

Caption: A logical flow diagram for responding to a spill of this compound.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 4-(Cyanomethoxy)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

(4-(Cyanomethoxy)phenyl)boronic acid: A Comprehensive Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies relevant to (4-(Cyanomethoxy)phenyl)boronic acid. While specific computational research on this molecule is not extensively published, this document outlines the established methodologies and protocols for its complete theoretical characterization. This guide serves as a comprehensive resource for researchers aiming to model, understand, and predict the properties and reactivity of this compound and its derivatives.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented below. These values serve as a baseline for experimental work and as a benchmark for computational validation.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BNO₃ | [1] |

| Molecular Weight | 176.97 g/mol | [1] |

| CAS Number | 947533-23-5 | [1] |

| Appearance | White to yellow solid | [1] |

| Purity (HPLC) | ≥96.0 % | [1] |

| Infrared Spectrum | Conforms to structure | [1] |

| ¹H-NMR Spectrum | Consistent with structure | [1] |

Predicted Data (from PubChem)

| Property | Predicted Value | Source |

| XlogP | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 177.05972 g/mol | [2] |

| Monoisotopic Mass | 177.05972 g/mol | [2] |

| Topological Polar Surface Area | 73.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 239 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of arylboronic acids is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. Below is a representative protocol adapted for the synthesis of this compound from 4-bromophenoxyacetonitrile.

Materials:

-

4-bromophenoxyacetonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenoxyacetonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

-

To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and 1 M HCl and stir at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition of the product using high-resolution mass spectrometry (HRMS).

Theoretical and Computational Studies: A Methodological Guide

This section provides a detailed guide for conducting a comprehensive theoretical and computational analysis of this compound. The methodologies described are based on established practices for the computational study of organic molecules and, more specifically, phenylboronic acid derivatives.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Caption: A typical workflow for the computational analysis of a molecule.

Detailed Computational Protocols

Objective: To determine the most stable three-dimensional structure of this compound and to confirm that it corresponds to a true energy minimum on the potential energy surface.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method for such calculations. The B3LYP hybrid functional is a common choice.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electronic structure and non-covalent interactions.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular editor.

-

Perform a geometry optimization calculation. The convergence criteria should be set to tight or very tight to ensure a well-converged structure.

-

Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

-

Data to Collect:

-

Optimized Cartesian coordinates.

-

Bond lengths, bond angles, and dihedral angles.

-

Calculated vibrational frequencies and their corresponding IR and Raman intensities.

-

Objective: To understand the electronic properties of the molecule, including its frontier molecular orbitals and electrostatic potential.

Protocol:

-

Software: The output from the geometry optimization and frequency calculation can be used.

-

Analysis:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.[3] Visualize the spatial distribution of these orbitals to identify regions of electron density that are likely to be involved in chemical reactions.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. This map helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, providing insights into potential intermolecular interactions.[4]

-

-

Data to Collect:

-

Energies of the HOMO and LUMO (in eV).

-

HOMO-LUMO energy gap (in eV).

-

MEP map with color-coded regions of positive and negative electrostatic potential.

-

Objective: To computationally predict the spectroscopic signatures of the molecule and compare them with experimental data for validation.

Protocol:

-

IR and Raman Spectra: The vibrational frequencies and intensities calculated in section 3.2.1 can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to validate the computational model.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C). These calculations are typically performed at the same DFT level of theory.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum.

-

Data to Collect:

-

A table of calculated vibrational frequencies, IR intensities, Raman activities, and their assignments.

-

A table of calculated NMR chemical shifts.

-

A table of calculated electronic transition energies, oscillator strengths, and the corresponding wavelengths.

-

Synthetic Pathway and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship between experimental and computational studies.

Caption: Synthetic pathway for this compound.

Caption: Logical relationship between experimental and computational studies.

Conclusion

While direct and extensive theoretical studies on this compound are yet to be published, the computational methodologies for its thorough in silico characterization are well-established. This guide provides a comprehensive framework for researchers to undertake such studies, from initial molecular modeling to the prediction of spectroscopic and electronic properties. The integration of these computational approaches with experimental synthesis and characterization will undoubtedly accelerate the exploration of this molecule's potential applications in medicinal chemistry and materials science.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. PubChemLite - 4-(cyanomethoxy)phenylboronic acid (C8H8BNO3) [pubchemlite.lcsb.uni.lu]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Starting Materials for (4-(Cyanomethoxy)phenyl)boronic acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Cyanomethoxy)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis primarily relies on the strategic functionalization of a phenylboronic acid scaffold. This technical guide provides a comprehensive overview of the core starting materials and the prevalent synthetic methodology for the preparation of this compound. Detailed experimental considerations, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the efficient and safe production of this key intermediate.

Core Synthetic Strategy: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound involves a Williamson ether synthesis. This approach utilizes two key starting materials: 4-hydroxyphenylboronic acid and chloroacetonitrile . The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid by a base, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride and forming the desired cyanomethoxy ether linkage.

The overall reaction is depicted below:

Caption: Synthetic workflow for this compound.

Starting Material Profiles

A thorough understanding of the properties and safety considerations of the starting materials is paramount for successful and safe synthesis.

4-Hydroxyphenylboronic Acid

4-Hydroxyphenylboronic acid serves as the foundational scaffold, providing the phenylboronic acid moiety and the phenolic hydroxyl group for subsequent etherification.

| Property | Value |

| CAS Number | 71597-85-8 |

| Molecular Formula | C₆H₇BO₃ |

| Molecular Weight | 137.93 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >230 °C |

| Solubility | Soluble in methanol, ethanol, and hot water. |

Note: Commercially available 4-hydroxyphenylboronic acid may contain varying amounts of its anhydride (boroxine). It is advisable to use material with low boroxine content for optimal reaction efficiency.

Chloroacetonitrile

Chloroacetonitrile is the alkylating agent that introduces the cyanomethoxy group. It is a reactive and hazardous substance that requires careful handling.

| Property | Value |

| CAS Number | 107-14-2 |

| Molecular Formula | C₂H₂ClN |

| Molecular Weight | 75.50 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 123-124 °C |

| Density | 1.19 g/cm³ |

| Solubility | Slightly soluble in water; miscible with most organic solvents. |

Safety Precautions: Chloroacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on established methods for the alkylation of phenols with chloroacetonitrile. Optimization may be required based on the scale of the reaction and the purity of the starting materials.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials:

-

4-Hydroxyphenylboronic acid

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of anhydrous sodium iodide (0.1 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed to obtain the final product of high purity. A reported yield for a similar alkylation of a phenolic hydroxyl group with chloroacetonitrile is 92%.[1]

Alternative Synthetic Considerations

While the Williamson ether synthesis is the most straightforward approach, other strategies for the synthesis of phenylboronic acids could potentially be adapted. These are generally more complex and less direct for this specific target molecule.

-

Borylation of a Precursor Molecule: An alternative would involve the synthesis of 4-(cyanomethoxy)bromobenzene followed by a metal-halogen exchange and subsequent reaction with a borate ester. This multi-step process is generally less efficient than the direct etherification of 4-hydroxyphenylboronic acid.

Data Summary

The following table summarizes the key quantitative aspects of the primary synthetic route.

| Parameter | Description |

| Starting Materials | 4-Hydroxyphenylboronic acid, Chloroacetonitrile |

| Key Reagents | Potassium carbonate (base), Sodium iodide (catalyst) |

| Solvent | Acetone |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 4-8 hours |

| Reported Yield | High (a similar reaction reports 92%)[1] |

| Purification Method | Column chromatography (silica gel), Recrystallization |

Conclusion

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, utilizing 4-hydroxyphenylboronic acid and chloroacetonitrile as the primary starting materials. This method is robust, high-yielding, and relies on readily available reagents. A comprehensive understanding of the properties and safe handling procedures for these starting materials is essential for a successful and safe laboratory execution. The detailed information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important chemical intermediate.

References

Methodological & Application

(4-(Cyanomethoxy)phenyl)boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(4-(Cyanomethoxy)phenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. The presence of the cyanomethoxy group introduces a key functional handle that can be further elaborated, making it a valuable building block in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

The electron-withdrawing nature of the cyanomethoxy substituent can influence the reactivity of the boronic acid, often requiring careful optimization of reaction conditions to achieve high yields. Key parameters for successful coupling include the choice of palladium catalyst, ligand, base, and solvent system.

Generalized Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (such as this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.

Caption: Generalized Suzuki-Miyaura reaction scheme.

Experimental Data and Protocols

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (9:1) | 100 | 12 | 95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O (3:1) | 80 | 24 | 85 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 110 | 10 | 88 |

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O (10:1) | 100 | 24 | 78 |

| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | CataCXium A (6) | Cs₂CO₃ | Toluene | 110 | 18 | 75 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4'-(Cyanomethoxy)-[1,1'-biphenyl]-4-yl)acetonitrile

This protocol details the coupling of this compound with 4-bromobenzonitrile.

Materials:

-

This compound (1.1 eq)

-

4-Bromobenzonitrile (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

Toluene

-

Water (degassed)

Procedure:

-

To a reaction vessel, add this compound, 4-bromobenzonitrile, palladium(II) acetate, SPhos, and potassium phosphate.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed toluene and water in a 9:1 ratio to the reaction mixture.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Caption: A typical experimental workflow for Suzuki coupling.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura coupling reaction. The protocols and data presented here serve as a guide for researchers in the successful application of this building block in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and solvent is paramount to achieving high yields and purity of the desired products.

Application Note: Protocol for the Synthesis of Biaryl Compounds Using (4-(Cyanomethoxy)phenyl)boronic acid via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. (4-(Cyanomethoxy)phenyl)boronic acid is a versatile building block in medicinal chemistry, allowing for the introduction of a cyanomethoxy-functionalized phenyl ring, a motif found in various biologically active molecules. This application note provides a detailed protocol for the use of this compound in a representative Suzuki-Miyaura coupling reaction for the synthesis of a complex biaryl product.

Representative Biaryl Synthesis

The following protocol details the synthesis of 1-{4-[(3-[4-(cyanomethoxy)phenyl]-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3,5-difluorophenyl}-3-[(3-methyloxetan-3-yl)methyl]urea, a complex biaryl compound, via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Quantitative Data Summary